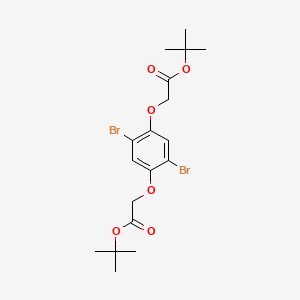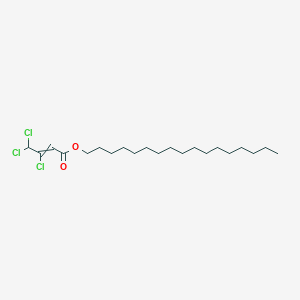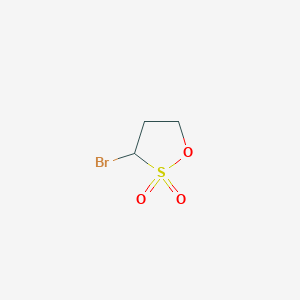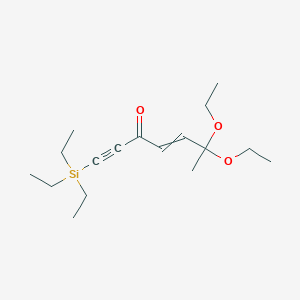
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one is an organosilicon compound with a unique structure that includes both ethoxy and triethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
The synthesis of 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hept-4-EN-1-YN-3-one as a starting material, which is then reacted with diethoxy and triethylsilyl reagents under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and triethylsilyl groups can be substituted under appropriate conditions, often using nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one involves its interaction with various molecular targets. The ethoxy and triethylsilyl groups can participate in reactions that modify the compound’s structure, leading to different effects. The pathways involved depend on the specific reactions and conditions applied.
Comparaison Avec Des Composés Similaires
Similar compounds to 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one include:
6,6-Dimethyl-3-(trimethylsilyl)cyclohex-2-en-1-one: This compound has a similar structure but with different substituents.
Hept-1-en-4,6-diyne: Another compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific combination of ethoxy and triethylsilyl groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
676557-50-9 |
|---|---|
Formule moléculaire |
C17H30O3Si |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
6,6-diethoxy-1-triethylsilylhept-4-en-1-yn-3-one |
InChI |
InChI=1S/C17H30O3Si/c1-7-19-17(6,20-8-2)14-12-16(18)13-15-21(9-3,10-4)11-5/h12,14H,7-11H2,1-6H3 |
Clé InChI |
URBGCJXRKMEFKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C=CC(=O)C#C[Si](CC)(CC)CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
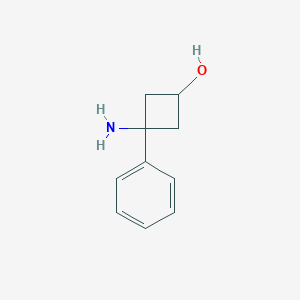
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
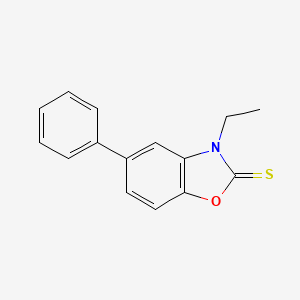
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
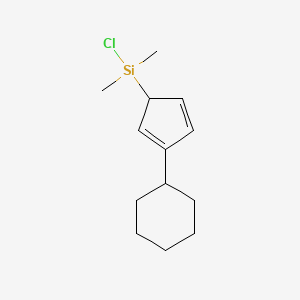
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)

